B1575014 Cancer/testis antigen 1 (119-143)

Cancer/testis antigen 1 (119-143)

Numéro de catalogue: B1575014
Clé InChI:
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Cancer/testis antigen 1;  NY-ESO-1

Applications De Recherche Scientifique

Immunogenicity and Vaccine Development

Cancer/testis (CT) antigens, such as Cancer/testis antigen 1, are predominantly expressed in male germ cells in the testis and in various tumors, but not in adult somatic tissues. This unique expression pattern makes them ideal targets for cancer immunotherapy. Their immunogenicity has been confirmed through spontaneous humoral and cell-mediated immune responses in cancer patients, leading to the development of antigen-specific cancer vaccines. Clinical trials with MAGE-A and NY-ESO-1, which are part of the CT antigen family, are currently in progress (Scanlan et al., 2002).

Tumor Biomarker and Early Detection

CT antigens, including Cancer/testis antigen 1, have potential as biomarkers for early detection of cancers. Their aberrant expression in various tumor types and restricted expression in normal tissues make them suitable for this purpose. Cancer/testis antigens are being evaluated for their role in oncogenesis, and their expression profiles in tumors may correlate with specific cancer types and disease progression (Simpson et al., 2005).

Therapeutic Applications in Urological Malignancies

CT antigens, including Cancer/testis antigen 1, are being investigated for their clinical management in urological malignancies. They have shown potential roles as novel biomarkers, offering increased specificity and sensitivity compared to current clinical markers. These antigens are also being considered as therapeutic targets for cancer immunotherapy (Kulkarni et al., 2012).

Role in Hormone-Receptor Negative and High-Grade Breast Cancers

Research indicates that CT antigens are preferentially expressed in hormone receptor-negative and high-grade breast cancers. This finding has implications for the potential of CT-based immunotherapy in these cancer types, considering the limited treatment options for ER/PR/HER2 triple-negative breast cancer (Chen et al., 2011).

Putative Function and Regulation

CT antigens, such as Cancer/testis antigen 1, are part of a large family of tumor-associated antigens with a tumor-restricted pattern of expression. Their function during spermatogenesis is still largely unknown, but they are being actively studied for their role in cancer biology. Epigenetic events, particularly DNA methylation, seem to be the primary mechanism regulating their expression in both normal and transformed cells, including in cancer stem cells (Fratta et al., 2011).

Propriétés

Séquence

PGVLLKEFTVSGNILTIRLTAADHR

Source

Homo sapiens (human)

Stockage

Common storage 2-8℃, long time storage -20℃.

Synonyme

Cancer/testis antigen 1 (119-143); NY-ESO-1 (119-143)

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.